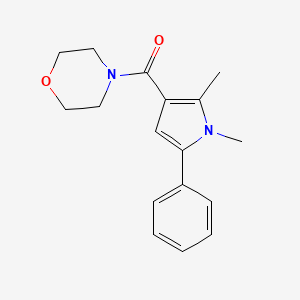methanone](/img/structure/B7548929.png)
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone, also known as PNU-109291, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone acts as a selective serotonin and dopamine reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and cognitive-enhancing effects. It has also been found to improve memory and learning in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone is its high selectivity for serotonin and dopamine receptors, which makes it a promising candidate for the treatment of various neurological disorders. However, its limitations include its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone, including the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various neurological disorders. Its selective serotonin and dopamine reuptake inhibition properties make it a promising candidate for the development of novel treatments for these diseases. However, further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of [2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone involves the reaction of 2-chloro-4-pyridylketone with phenylpiperazine and piperidine in the presence of a base. The product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
[2-(3-Phenylpiperazino)-4-pyridyl](piperidino)methanone has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and Alzheimer's disease. It has shown promising results in preclinical studies and has been found to have a high affinity for serotonin and dopamine receptors.
Eigenschaften
IUPAC Name |
[2-(3-phenylpiperazin-1-yl)pyridin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-21(24-12-5-2-6-13-24)18-9-10-23-20(15-18)25-14-11-22-19(16-25)17-7-3-1-4-8-17/h1,3-4,7-10,15,19,22H,2,5-6,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJVGGYUBCSVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2)N3CCNC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)

![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
methanone](/img/structure/B7548902.png)

![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

![(3,4-difluorophenyl){4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}methanone](/img/structure/B7548935.png)
